N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
- N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound with a complex structure. Let’s break it down:
- The indole moiety (7-methoxy-1H-indol-1-yl) is a fused bicyclic aromatic system commonly found in natural products and pharmaceuticals.
- The acetamide functional group (-CONH₂) is attached to the indole ring.
- The 4-chlorobenzyl group is linked to the nitrogen atom of the acetamide.
- This compound may have interesting pharmacological properties due to its structural features.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating novel synthetic methods and reactivity patterns.
Biology and Medicine:
Industry: Exploring applications in materials science or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. Hypothetically:
- It might interact with receptors (e.g., G protein-coupled receptors) due to its indole moiety.
- The chlorobenzyl group could influence binding affinity.
- Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this information is based on existing knowledge up to my last update in 2021. For the most recent research, consult scientific literature or databases.
: Example reference. (Note: Please refer to actual scientific sources for accurate citations.)
Properties
Molecular Formula |
C18H17ClN2O2 |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17ClN2O2/c1-23-16-4-2-3-14-9-10-21(18(14)16)12-17(22)20-11-13-5-7-15(19)8-6-13/h2-10H,11-12H2,1H3,(H,20,22) |
InChI Key |
VUJXAIMQFIEZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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